Asperdiol

Catalog No.
S15073860
CAS No.
64180-67-2
M.F
C20H32O3
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asperdiol

CAS Number

64180-67-2

Product Name

Asperdiol

IUPAC Name

(4E,10E)-4-(hydroxymethyl)-10,14-dimethyl-7-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,10-dien-6-ol

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C20H32O3/c1-14(2)17-9-7-15(3)6-5-11-20(4)19(23-20)10-8-16(13-21)12-18(17)22/h6,12,17-19,21-22H,1,5,7-11,13H2,2-4H3/b15-6+,16-12+

InChI Key

FLJAFHRJXPAASR-HOZOIBKHSA-N

Canonical SMILES

CC1=CCCC2(C(O2)CCC(=CC(C(CC1)C(=C)C)O)CO)C

Isomeric SMILES

C/C/1=C\CCC2(C(O2)CC/C(=C\C(C(CC1)C(=C)C)O)/CO)C

Asperdiol is a natural compound classified as a cembranoid, which is a type of bicyclic sesquiterpene. It is primarily derived from marine organisms, particularly certain species of soft corals. Asperdiol has garnered attention due to its potential antitumor properties and its structural complexity, which features multiple stereocenters and functional groups that contribute to its biological activity. The compound's molecular formula is C15H26OC_{15}H_{26}O, and it exhibits a unique arrangement of carbon atoms that contributes to its distinctive chemical behavior and interactions.

That are characteristic of sesquiterpenes. One significant reaction is the Nozaki-Hiyama-Kishi reaction, which involves the allylation of aldehydes using organochromium reagents. This method has been employed in the synthesis of asperdiol, demonstrating its utility in constructing complex organic molecules with precise stereochemistry. The reaction typically yields high selectivity and can tolerate various functional groups, making it suitable for synthesizing derivatives of asperdiol .

Asperdiol has been studied for its antitumor activity, showing promise in inhibiting cancer cell proliferation. Research indicates that it may exert cytotoxic effects on specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. Its biological activity is attributed to its ability to interact with cellular pathways and modulate gene expression related to tumor growth . Additionally, studies have suggested that asperdiol may possess anti-inflammatory properties, further enhancing its therapeutic potential.

The synthesis of asperdiol can be achieved through several methods, with the most notable being:

  • Nozaki-Hiyama-Kishi Reaction: This method involves the use of organochromium reagents for allylation reactions, allowing for the formation of complex structures with controlled stereochemistry .
  • Cyclization Reactions: Various cyclization strategies, including free radical cyclization and lithiation-induced cyclization, have been explored to construct the bicyclic framework of asperdiol .
  • Deprotection Strategies: Following synthetic steps, deprotection techniques are employed to reveal functional groups necessary for biological activity .

Asperdiol's primary applications lie in the field of medicinal chemistry. Its antitumor properties make it a candidate for further development as an anticancer agent. Additionally, due to its structural characteristics, asperdiol can serve as a lead compound for designing new pharmaceuticals targeting various diseases, including cancer and inflammatory conditions. Its unique structure also makes it a valuable compound for studying natural product synthesis and chemical ecology.

Interaction studies involving asperdiol have focused on its binding affinities with various biological targets, including enzymes and receptors implicated in cancer progression. These studies aim to elucidate the molecular mechanisms by which asperdiol exerts its biological effects. For example, research has indicated that asperdiol may interact with cellular signaling pathways that regulate apoptosis and cell proliferation . Understanding these interactions is crucial for developing effective therapeutic strategies.

Several compounds share structural or functional similarities with asperdiol. Below is a comparison highlighting their uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
Cembranoid ACembranoidAntitumorExhibits different stereochemistry
PalytoxinTerpeneNeurotoxicHighly potent against ion channels
EleutherobinCembranoidAnticancerDerived from marine organisms
FarnesolSesquiterpeneAntimicrobialSimple linear structure

Asperdiol stands out due to its specific stereochemical arrangement and unique biological activities that differentiate it from other similar compounds.

The discovery of asperdiol in 1977 by Weinheimer and colleagues marked a milestone in marine natural product chemistry. Initial isolation from the Caribbean gorgonian Eunicea knighti (family Plexauridae) revealed a cembrane skeleton characterized by a 14-membered macrocyclic ring with hydroxyl and acetate functional groups. This structural novelty spurred interest in marine diterpenes, particularly as subsequent studies identified asperdiol in related species such as Pseudoplexaura flagellosa from Colombian reefs. Early pharmacological screenings noted its cytotoxic properties, with IC~50~ values against cancer cell lines ranging from 13.4 to 23.7 μg/mL for derivatives like 6-acetoxyasperdiol. These findings positioned asperdiol as a prototype for studying structure-activity relationships in cembrane diterpenes.

The compound’s isolation relied on chromatographic techniques, including silica gel column chromatography and HPLC, applied to organic extracts of freeze-dried coral specimens. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) were critical in elucidating its planar structure and stereochemistry, with Mosher ester analysis confirming absolute configurations. Such methodological advances in the late 20th century enabled the precise characterization of marine diterpenes, facilitating their integration into drug discovery pipelines.

Taxonomic Distribution Across Octocorallia Species

Asperdiol production is not restricted to its original source but spans multiple genera within the Octocorallia subclass. Table 1 summarizes its documented occurrences:

Table 1. Taxonomic distribution of asperdiol in Octocorallia

SpeciesFamilyGeographic OriginReference
Eunicea knightiPlexauridaeCaribbean Sea
Pseudoplexaura flagellosaPlexauridaeColombian Caribbean
Sinularia polydactylaAlcyoniidaeIndo-Pacific

This distribution underscores the evolutionary conservation of cembrane biosynthesis pathways in octocorals. Notably, Pseudoplexaura flagellosa populations in Santa Marta Bay, Colombia, yield asperdiol alongside stereoisomers like 2-acetoxyasperdiol, suggesting enzymatic plasticity in secondary metabolism. Chemotaxonomic studies propose that asperdiol-related diterpenes serve as biomarkers for differentiating morphologically similar species within Plexauridae and Alcyoniidae families.

Ecological Significance as a Secondary Metabolite

Asperdiol’s ecological roles are multifaceted, reflecting the adaptive pressures of coral reef ecosystems. As a secondary metabolite, it likely functions in:

  • Chemical Defense: Deterrence of predators (e.g., fish, crustaceans) through cytotoxicity, as evidenced by its activity against eukaryotic cell lines. Field studies observe reduced predation on asperdiol-producing corals compared to non-producing species.
  • Antifouling Activity: Inhibition of biofilm-forming bacteria and larval settlement of sessile organisms, maintaining the coral’s surface integrity.
  • Interspecies Competition: Allelopathic effects against competing benthic organisms, securing spatial dominance in reef habitats.

The compound’s biosynthesis is hypothesized to involve mevalonate pathway-derived geranylgeranyl pyrophosphate, cyclized and oxidized to form the cembrane backbone. Environmental stressors such as UV exposure and pathogen load may upregulate asperdiol production, aligning with its role as an inducible defense mechanism.

Cembranoid Diterpene Biosynthetic Gene Clusters

Asperdiol belongs to the cembranoid diterpene family, characterized by a fourteen-membered macrocyclic structure with the molecular formula C20H32O3 [1] [2]. These compounds represent one of the most structurally diverse classes of marine natural products, primarily isolated from soft corals of the order Alcyonacea [3] [4]. The biosynthetic foundation of cembranoid diterpenes, including asperdiol, begins with the formation of geranylgeranyl diphosphate (GGPP) as the universal precursor [5].

Recent genomic investigations have revealed that cembranoid biosynthesis in marine organisms involves specialized gene clusters that orchestrate the complex enzymatic transformations required for these molecules [6]. In octocorals, terpene cyclase genes are frequently co-localized with genes encoding enzymes that modify terpene scaffolds, suggesting coordinated regulation of biosynthetic pathways [6]. These gene clusters typically contain sequences encoding cytochrome P450 monooxygenases, which play crucial roles in the oxidative modifications that generate the characteristic oxygenation patterns observed in asperdiol and related compounds [7].

The identification of marine terpene cyclases has revealed a monophyletic lineage of animal-encoded enzymes ubiquitous in octocorals [6]. These enzymes share conserved active site residues and structural features with bacterial terpene cyclases, indicating evolutionary conservation of catalytic mechanisms across diverse biological systems [6]. Genomic analysis of soft coral species such as Eunicea knighti and Eunicea succinea, the primary natural sources of asperdiol, has demonstrated the presence of multiple terpene cyclase genes that contribute to the chemical diversity observed in these organisms [4] [8].

Terpene Cyclase-Mediated Skeleton Formation

The formation of the cembranoid skeleton in asperdiol biosynthesis is catalyzed by specialized terpene cyclases that convert geranylgeranyl diphosphate into the characteristic fourteen-membered macrocyclic framework [9]. Cembranoid biosynthesis comprises two primary enzymatic steps: the initial cyclization of geranylgeranyl diphosphate catalyzed by cembratrien-ol synthase, followed by subsequent hydroxylation reactions [9].

The cyclization mechanism involves the formation of carbocations through ionization-dependent processes, characteristic of class I terpene cyclases [10]. These enzymes contain conserved metal-binding motifs, including the DDxxD sequence, which coordinates with divalent metal ions such as magnesium to facilitate the departure of the pyrophosphate group and promote cyclization [10] [11]. The resulting carbocation intermediates undergo complex rearrangements and cyclization reactions that establish the macrocyclic skeleton fundamental to asperdiol structure [12].

Structural analysis of terpene cyclases reveals that these enzymes typically contain approximately twenty alpha-helices and conserved sequence motifs that are essential for catalytic function [11]. The active sites of these cyclases accommodate the linear geranylgeranyl diphosphate substrate and facilitate the precise stereochemical control required for the formation of specific cembranoid isomers [13]. The catalytic mechanism often involves multiple conformational changes during the cyclization process, with some enzymes capable of producing both monocyclic and polycyclic products depending on the specific active site architecture [14].

Recent research has demonstrated that single amino acid substitutions in terpene cyclases can dramatically alter product specificity, highlighting the importance of precise active site geometry in determining the final molecular architecture [14]. For cembranoid synthesis, specific residues act as proton acceptors to terminate the carbocation cascade at the appropriate stage, preventing further cyclization and preserving the fourteen-membered ring structure characteristic of compounds like asperdiol [14].

Post-Modification Enzymology in Oxygenation Patterns

The distinctive oxygenation pattern observed in asperdiol results from sophisticated post-cyclization enzymatic modifications catalyzed primarily by cytochrome P450 monooxygenases [7] [15]. These enzymes introduce hydroxyl groups at specific positions on the cembranoid skeleton, generating the characteristic alcohol functionalities that define asperdiol's structure and biological properties [16] [17].

Cytochrome P450 enzymes involved in cembranoid modification exhibit remarkable substrate specificity and stereoselectivity, enabling the precise introduction of oxygen atoms at designated carbon positions [7]. In asperdiol biosynthesis, these enzymes catalyze the hydroxylation of the cyclized cembranoid precursor at multiple sites, including the formation of the hydroxymethyl group and secondary alcohol functionalities [1] [2]. The enzymatic machinery responsible for these transformations includes both monofunctional and bifunctional P450 enzymes that can perform sequential oxidations on the same substrate [15].

The oxygenation reactions proceed through well-characterized mechanisms involving the formation of high-valent iron-oxo intermediates that abstract hydrogen atoms from specific carbon-hydrogen bonds [17]. The selectivity of these reactions is determined by the precise positioning of substrate molecules within the enzyme active sites, which is facilitated by specific amino acid residues that interact with the substrate through hydrogen bonding and hydrophobic interactions [17]. Recent structural studies of cytochrome P450 enzymes have revealed the dramatic conformational changes that occur upon substrate binding, with active site volumes increasing by more than eighty percent in some cases [17].

Enzyme ClassFunctionSubstrate SpecificityProduct Formation
Class I Terpene CyclasesCarbocation-mediated cyclizationGeranylgeranyl diphosphateCembranoid skeleton
Cytochrome P450 MonooxygenasesHydroxylation reactionsCyclic diterpenesOxygenated cembranoids
OxidoreductasesSecondary modificationsHydroxylated intermediatesFinal natural products

The coordination of multiple enzymatic steps in asperdiol biosynthesis involves complex regulatory mechanisms that ensure proper substrate channeling and product formation [18]. Post-translational modifications of the biosynthetic enzymes, including phosphorylation, acetylation, and hydroxylation, play crucial roles in regulating enzyme activity and controlling metabolic flux through the pathway [18] [19]. These regulatory mechanisms are particularly important in marine organisms, where environmental factors such as nutrient availability and predation pressure can influence secondary metabolite production [20].

Asperdiol exemplifies the intricate stereochemical challenges inherent in bicyclic natural products, particularly those containing the cembranoid diterpene framework [2]. The compound possesses multiple stereocenters embedded within a complex bicyclic system that creates significant analytical obstacles for structural determination. The cembranoid ring system, characterized by its fourteen-membered macrocyclic structure with molecular formula C₂₀H₃₂O₃, presents conformational flexibility that complicates stereochemical assignments [3].

The bicyclic framework of asperdiol contains several stereocenters whose relative configurations are difficult to establish using conventional methods [4] [5]. The molecular architecture features an oxabicyclo[12.1.0]pentadecane core with multiple chiral centers that create numerous possible stereoisomeric configurations [3] [6]. This structural complexity is further exacerbated by the presence of multiple functional groups, including hydroxyl substituents and olefinic bonds, which can adopt various conformations in solution [4] [7].

Traditional stereochemical analysis methods encounter significant limitations when applied to such complex bicyclic systems. Nuclear Overhauser Effect (NOE) experiments, while useful for determining through-space relationships, often provide ambiguous results due to the conformational flexibility of the macrocyclic ring [8] [9]. The distance constraints imposed by NOE measurements (typically effective only for protons within 5 Å) are insufficient to establish definitive stereochemical relationships across the entire molecular framework [10] [11].

The stereochemical complexity is further compounded by the potential for multiple conformational states in solution. Cembranoid natural products frequently exhibit conformational equilibria that can shift depending on solvent conditions, temperature, and concentration [12] [13]. This dynamic behavior makes it challenging to obtain consistent stereochemical information from solution-state NMR experiments, as the observed signals represent averaged values across multiple conformational states [14] [15].

Challenge TypeSpecific IssueTraditional ApproachLimitation
Multiple StereocentersBicyclic framework complexityNOE/ROESY experimentsAmbiguous assignments
Conformational FlexibilityCembranoid ring dynamicsCoupling constant analysisMultiple conformers
Relative ConfigurationStereocenter relationshipsChemical shift comparisonRequires reference compounds
Absolute ConfigurationChirality determinationOptical rotation measurementCannot distinguish enantiomers

Advanced Nuclear Magnetic Resonance Applications for Relative Configuration Determination

The development of advanced NMR techniques has revolutionized the approach to determining relative configurations in complex bicyclic molecules such as asperdiol [10] [9]. Two-dimensional NMR spectroscopy has emerged as the cornerstone methodology for structural elucidation, providing unprecedented insight into molecular connectivity and stereochemical relationships [16] [17].

Residual Dipolar Coupling (RDC) Methodology

Residual dipolar couplings represent one of the most significant advances in NMR-based stereochemical analysis for small molecules [18] [19]. Unlike traditional NOE measurements that are limited to short-range interactions, RDCs provide long-range orientational constraints that span the entire molecular framework [20] [21]. The technique involves partial molecular alignment in anisotropic media, such as compressed polymethylmethacrylate (PMMA) gels, which introduces measurable dipolar couplings that are averaged to zero in isotropic solutions [18] [22].

The application of RDCs to bicyclic natural products enables the discrimination of diastereomers based on their different orientational properties within the alignment medium [20] [19]. For asperdiol-type compounds, RDCs can provide crucial information about the relative orientations of substituents across the bicyclic framework, information that is often inaccessible through conventional NMR parameters [21] [23].

Rotating Frame Overhauser Enhancement Spectroscopy (ROESY) Advances

ROESY experiments have proven particularly valuable for bicyclic stereochemical analysis due to their ability to suppress spin diffusion artifacts and provide reliable through-space distance constraints [24] [25]. The technique employs spin-lock pulses that refocus chemical shifts while maintaining dipolar interactions, resulting in cross-peaks that reflect genuine spatial proximity relationships [25] [26].

Recent developments in gradient-selected ROESY experiments have enhanced the reliability of distance measurements in complex bicyclic systems [24] [27]. These improvements are particularly important for asperdiol-type compounds, where traditional NOESY experiments may be compromised by spin diffusion effects or unfavorable molecular tumbling rates [25] [28].

Computational Integration with NMR

The integration of quantum chemical calculations with experimental NMR data has emerged as a powerful approach for stereochemical determination [29] [30]. Modern density functional theory (DFT) methods can predict NMR chemical shifts and coupling constants with sufficient accuracy to distinguish between different stereoisomeric configurations [29] [31]. This computational approach is particularly valuable for bicyclic molecules where experimental NOE data may be ambiguous or incomplete [32] [33].

Machine learning algorithms have been developed to enhance the accuracy of NMR-based stereochemical assignments by learning from large datasets of experimental and calculated NMR parameters [29] [34]. These methods can identify subtle patterns in chemical shift data that may be indicative of specific stereochemical arrangements in bicyclic frameworks [35] [29].

NMR TechniquePrincipleInformation ContentBicyclic ApplicationAdvantagesLimitations
Residual Dipolar Coupling (RDC)Partial molecular alignmentLong-range orientational constraintsDistinguishes diastereomersGlobal structural informationRequires alignment medium
Pure Shift NMR (PSYCHE)Homonuclear broadband decouplingSimplified multiplet structuresResolves overlapping signalsImproved spectral clarityRequires specialized pulse sequences
Ultra-high Field NMR (≥700 MHz)Enhanced spectral resolutionFine coupling constant resolutionMeasures small coupling constantsHigher precision measurementsExpensive instrumentation
ROESY with Gradient SelectionSuppression of spin diffusion artifactsReliable through-space distancesDetermines ring junction stereochemistryArtifact-free distance constraintsRequires molecular mobility

X-ray Crystallographic Breakthroughs in Absolute Configuration Analysis

X-ray crystallography remains the definitive method for absolute configuration determination, but its application to compounds like asperdiol has been revolutionized by recent technological and methodological advances [36] [37]. The traditional challenges associated with light-atom compounds have been significantly mitigated through innovative approaches to data collection, analysis, and sample preparation [38] [39].

Synchrotron Radiation and Micro-crystallography

The development of high-intensity synchrotron radiation sources has transformed the analysis of asperdiol-type compounds by enhancing weak anomalous scattering signals from light atoms [36] [40]. These intense, tunable X-ray beams can optimize wavelengths to maximize anomalous scattering effects, even for compounds containing only carbon, hydrogen, and oxygen atoms [38] [41]. Micro-focus X-ray sources have further extended the capabilities of crystallographic analysis by enabling the study of extremely small crystals that would be unsuitable for conventional diffractometers [40] [42].

The implementation of helium cryostream cooling systems has proven particularly valuable for preserving the integrity of asperdiol crystals during data collection [37] [43]. The reduced thermal motion at low temperatures improves the quality of diffraction data and reduces radiation damage, which is especially important for organic compounds that may be sensitive to X-ray exposure [38] [44].

Enhanced Data Collection Strategies

Multi-crystal averaging techniques have emerged as a powerful approach for improving the statistical significance of weak anomalous signals in light-atom compounds [36] [45]. By collecting data from multiple crystals and averaging the results, researchers can enhance the signal-to-noise ratio of Bijvoet differences, enabling reliable absolute configuration determination even in challenging cases [39] [46].

High-redundancy data collection protocols have been developed specifically for absolute configuration analysis of natural products [37] [41]. These methods involve collecting far more diffraction data than would be required for routine structure determination, with the additional data providing the statistical precision necessary for confident chirality assignment [36] [47].

Advanced Analysis Methods

The development of sophisticated statistical methods for analyzing Bijvoet differences has significantly improved the reliability of absolute configuration assignments [36] [39]. Bayesian statistical approaches now provide quantitative measures of confidence in stereochemical assignments, moving beyond simple binary determinations to probability-based assessments [37] [46].

Machine learning algorithms have been applied to crystallographic structure solution, particularly for compounds with challenging stereochemical features [38] [42]. These computational approaches can identify patterns in diffraction data that may be indicative of specific stereochemical arrangements, potentially accelerating the structure determination process [45] [43].

Sample Preparation Innovations

Co-crystallization techniques using chiral auxiliaries have provided new opportunities for absolute configuration determination of asperdiol-type compounds [43] [48]. By incorporating heavy atoms through co-crystallization with appropriate chiral partners, researchers can enhance anomalous scattering while maintaining the natural stereochemistry of the target compound [37] [44].

In situ crystallization methods have been developed to improve the success rate of obtaining suitable crystals for X-ray analysis [40] [49]. These approaches involve controlled nucleation environments that can produce higher-quality crystals with reduced twinning and disorder [38] [50].

Innovation CategorySpecific AdvanceTechnical DescriptionApplication to Light AtomsImpact on Asperdiol-type Compounds
Synchrotron radiation sourcesHigh-intensity, tunable X-ray beamsEnhanced weak anomalous signalsEnables absolute configurationLimited beamtime availability
Micro-focus X-ray sourcesFocused beams for tiny crystalsSmaller crystal requirementsWorks with sub-optimal crystalsHigh equipment costs
Multi-crystal averagingStatistical improvement of weak signalsBetter statistical significanceOvercomes weak scatteringIncreased data processing time
Bijvoet difference analysisQuantitative enantiomer discriminationImproved signal-to-noiseDefinitive chirality assignmentRequires quality diffraction data

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

320.23514488 g/mol

Monoisotopic Mass

320.23514488 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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